molecular formula C18H24ClFN2O2 B2603912 [4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride CAS No. 2418642-57-4

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride

Cat. No. B2603912
M. Wt: 354.85
InChI Key: RAUZGKKCZIHXIW-UHFFFAOYSA-N
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Description

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C18H24ClFN2O2 and its molecular weight is 354.85. The purity is usually 95%.
BenchChem offers high-quality [4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches : The synthesis of related piperidine compounds involves starting materials like Piperidine-4-carboxylic acid and ethyl carbonochloridate through processes such as amidation and Friedel-Crafts acylation, leading to reasonable yields and confirming the structures through NMR spectroscopy (Zheng Rui, 2010). Such methodologies highlight the potential synthetic routes for the compound , emphasizing the accessibility of starting materials and the efficiency of the synthesis process.

Structural and Conformational Studies : Crystal structure analysis provides deep insights into the molecular configurations of similar compounds. For example, the crystal structure of adducts involving piperidinyl methanone derivatives reveals specific dihedral angles and hydrogen bonding patterns, contributing to the understanding of molecular interactions and stability (B. Revathi et al., 2015). These studies are crucial for predicting the behavior of "[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride" in various environments and its potential interactions.

Antimicrobial and Biological Activities : Research on related compounds has shown significant antimicrobial activities, which could suggest potential applications for the compound . For instance, derivatives of piperidinyl methanones have been evaluated for their antitubercular activity, with some showing minimum inhibitory concentrations that suggest potential effectiveness against Mycobacterium tuberculosis (S. S. Bisht et al., 2010). This area of research points towards the exploration of the compound's potential in addressing infectious diseases.

Thermal and Optical Properties : The thermal and optical properties of structurally similar compounds have been studied, offering insights into their stability and potential applications in materials science. For example, research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime highlights its stable thermal properties and interesting optical characteristics, which could inform the development of new materials with specific functionalities (C. S. Karthik et al., 2021).

properties

IUPAC Name

[4-(1-aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2.ClH/c19-15-3-1-2-13-14(6-11-23-16(13)15)17(22)21-9-4-12(5-10-21)18(20)7-8-18;/h1-3,12,14H,4-11,20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZGKKCZIHXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)N)C(=O)C3CCOC4=C3C=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride

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